Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Overview
Description
1. Introduction Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is a compound synthesized through various chemical reactions, characterized by spectroscopic methods, and analyzed for its molecular structure. It is of interest in the field of organic chemistry due to its potential biological activities.
2. Synthesis Analysis The synthesis of similar compounds involves condensation reactions, often in the presence of catalysts and under specific conditions. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid using specific catalysts and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).
3. Molecular Structure Analysis The molecular structure is typically analyzed using X-ray diffraction studies. For instance, the related compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, was analyzed using single crystal X-ray diffraction (Kulkarni et al., 2016). These studies provide insights into the crystal systems, molecular shapes, and intermolecular interactions.
4. Chemical Reactions and Properties Chemical reactions include synthesis methods like nucleophilic substitution reactions and specific reaction conditions to achieve the desired product. For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was synthesized using a nucleophilic substitution reaction and was characterized for its molecular structure and stability (Yang et al., 2021).
5. Physical Properties Analysis The physical properties, such as crystalline structure and bond lengths, are determined using methods like X-ray diffraction and spectroscopic studies. This analysis helps understand the compound's physical state under various conditions and its stability.
6. Chemical Properties Analysis Chemical properties can be analyzed through studies such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis. These studies help in understanding the compound's reactivity, electronic properties, and potential chemical interactions.
Scientific Research Applications
Synthesis of N-heterocycles
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is a compound that plays a significant role in the synthesis of N-heterocycles, contributing to the development of pharmaceuticals and other therapeutic agents. Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized for the asymmetric synthesis of amines and their derivatives. These methodologies enable access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are critical structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Pharmacophoric Groups in Antipsychotic Agents
Arylcycloalkylamines, including phenyl piperidines and piperazines, are essential pharmacophoric groups in several antipsychotic agents. Their arylalkyl substituents have been shown to enhance the potency and selectivity of binding affinity at D2-like receptors, indicating the significant pharmacological potential of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate derivatives in developing new therapeutic agents (Sikazwe et al., 2009).
Piperazine Derivatives for Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, is of great significance in drug design, demonstrating a plethora of therapeutic uses such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The versatility of piperazine-based molecules is highlighted by their presence in a wide range of drugs, where slight modifications in their substitution pattern can lead to significant differences in medicinal potential. This underscores the relevance of exploring compounds like tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate for new drug development (Rathi et al., 2016).
Cytoprotection with Metabolic Agents
Piperazine derivatives, such as Trimetazidine, have been studied for their cytoprotective effects, particularly in the treatment of angina pectoris. These compounds offer an anti-ischaemic effect without major effects on hemodynamics or myocardial oxygen consumption, providing insights into the potential therapeutic applications of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate in metabolic cytoprotection (Cargnoni et al., 1999).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14/h10,13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQBTRKQDYXHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598352 | |
Record name | tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | |
CAS RN |
178311-48-3 | |
Record name | 1,1-Dimethylethyl 3-(1-piperazinyl)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178311-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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